3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride
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Overview
Description
3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a pyrrolidin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride typically involves the reaction of 3,6-dichloropyridazine with (S)-pyrrolidin-3-ol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chloro group with the pyrrolidin-3-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The pyrrolidin-3-yloxy group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring and the pyrrolidin-3-yloxy group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-hydrazinopyridazine: Another pyridazine derivative with a hydrazino group instead of the pyrrolidin-3-yloxy group.
3-Chloro-6-methoxy-pyridazine: A similar compound with a methoxy group in place of the pyrrolidin-3-yloxy group.
6-(Pyrrolidin-3-yloxy)-pyridazine: Lacks the chloro substitution but has the pyrrolidin-3-yloxy group.
Uniqueness
3-Chloro-6-((S)-pyrrolidin-3-yloxy)-pyridazine hydrochloride is unique due to the presence of both the chloro and pyrrolidin-3-yloxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications.
Properties
IUPAC Name |
3-chloro-6-[(3S)-pyrrolidin-3-yl]oxypyridazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-7-1-2-8(12-11-7)13-6-3-4-10-5-6;/h1-2,6,10H,3-5H2;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABZHOJBBGDERV-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NN=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=NN=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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